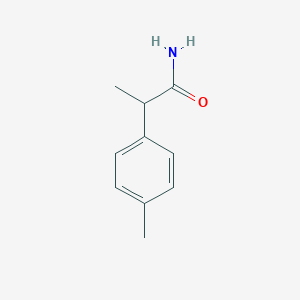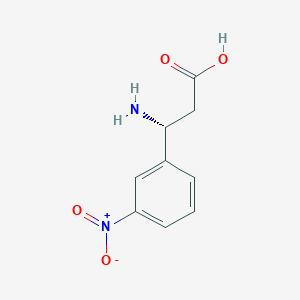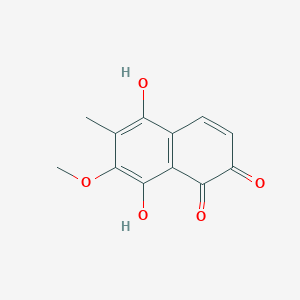
15-deoxy-Delta12,14-Prostaglandin D2
Overview
Description
15-deoxy-Delta12,14-prostaglandin J2 is a naturally occurring cyclopentenone metabolite of prostaglandin D2This compound has been extensively studied for its various biological activities, including anti-inflammatory, antitumor, and antioxidative effects .
Mechanism of Action
Target of Action
The primary target of 15-deoxy-Delta12,14-Prostaglandin D2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression in response to ligand activation .
Mode of Action
15d-PGJ2 acts as a high-affinity ligand for PPARγ . It binds to PPARγ, leading to the recruitment of steroid receptor coactivator-1 (SRC-1) and the induction of PPARγ-mediated transcription . This interaction results in the inhibition of the induction of inflammatory response genes, including inducible NO synthase and tumor necrosis factor α, in a PPARγ-dependent manner .
Biochemical Pathways
The action of 15d-PGJ2 affects several biochemical pathways. It inhibits the activation of nuclear factor (NF)-κB dependent transcription , a key regulator of immune responses. Additionally, it triggers cell death through a caspase-independent mechanism, where reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential play an important role .
Result of Action
The action of 15d-PGJ2 results in several molecular and cellular effects. It inhibits cell growth and induces apoptosis in a number of different cancer cells . It also inhibits ADP-induced platelet aggregation . Moreover, it has been shown to exert anti-inflammatory effects in vivo .
Action Environment
The action of 15d-PGJ2 can be influenced by environmental factors. For instance, in the presence of oxidative stress, 15d-PGJ2 can lead to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and oxidative stress response . This suggests that the cellular environment and stress conditions can significantly influence the action, efficacy, and stability of 15d-PGJ2.
Biochemical Analysis
Biochemical Properties
15-deoxy-Delta12,14-Prostaglandin D2 is a high-affinity ligand for the peroxisome proliferator-activated receptor γ (PPARγ) and has been demonstrated to inhibit the induction of inflammatory response genes . It interacts with enzymes such as cyclooxygenase and proteins like PPARγ, influencing their activity and function .
Cellular Effects
This compound has been shown to have differential effects on inflammatory modulation depending on cell type . It has been reported to promote the formation of marrow adipocytes and inhibit the formation of osteoblasts, resulting in bone loss and increasing the risk of fracture and osteoporosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit the activation of nuclear factor (NF)-κB dependent transcription . It also acts as an anti-angiogenic factor and triggers endothelial cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to stimulate reactive oxygen species (ROS) production in A172 cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been reported to accelerate the resolution of experimentally induced colitis in mice when administered intraperitoneally .
Metabolic Pathways
This compound is involved in the metabolic pathway of arachidonic acid, where various lipid mediators, eicosanoids, are derived from arachidonic acid .
Transport and Distribution
It is known that there are specific binding sites of this compound in the plasma membrane of cerebral cortices .
Subcellular Localization
It is known to possess α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . This suggests that it may be localized in areas of the cell where such reactions occur.
Preparation Methods
Synthetic Routes and Reaction Conditions
15-deoxy-Delta12,14-prostaglandin J2 can be synthesized from prostaglandin D2 through a series of chemical reactions. The synthesis involves the dehydration of prostaglandin D2 to form prostaglandin J2, followed by further dehydration to yield 15-deoxy-Delta12,14-prostaglandin J2 .
Industrial Production Methods
the synthesis typically involves the use of prostaglandin D2 as a starting material, which is then subjected to specific reaction conditions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
15-deoxy-Delta12,14-prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include reducing agents such as sodium borohydride.
Substitution: Common reagents include nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of reactive oxygen species, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: It is studied for its role in cellular signaling pathways and its effects on cell growth and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
15-deoxy-Delta12,14-prostaglandin J2 is unique compared to other similar compounds due to its specific biological activities and mechanisms of action. Similar compounds include:
Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-prostaglandin J2, which has different biological activities.
Prostaglandin J2: An intermediate in the synthesis of 15-deoxy-Delta12,14-prostaglandin J2, with distinct biological effects.
Cyclopentenone Prostaglandins: A class of compounds with similar structures but varying biological activities
Properties
IUPAC Name |
(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGBPWLPAUHDTI-PLGLXCLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















